(5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxycarbonyl group and a trifluoromethyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the use of a palladium-catalyzed borylation reaction, where the pyridine derivative is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a hydrocarbon.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in the Suzuki-Miyaura coupling reaction.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Boranes or hydrocarbons.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound may target specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
(5-Trifluoromethylpyridin-3-yl)boronic acid: Similar structure but lacks the methoxycarbonyl group.
(5-Methoxycarbonylpyridin-3-yl)boronic acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness
The presence of both the methoxycarbonyl and trifluoromethyl groups in (5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid imparts unique electronic and steric properties, making it more versatile in various chemical reactions compared to its analogs. These substituents can influence the reactivity and selectivity of the compound in different contexts, enhancing its utility in synthetic and industrial applications.
Properties
Molecular Formula |
C8H7BF3NO4 |
---|---|
Molecular Weight |
248.95 g/mol |
IUPAC Name |
[5-methoxycarbonyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H7BF3NO4/c1-17-7(14)5-2-4(9(15)16)3-13-6(5)8(10,11)12/h2-3,15-16H,1H3 |
InChI Key |
JOIZHOUZLDYUMW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.